Cas no 1551390-49-8 (2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid)
2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid
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- Inchi: 1S/C9H8N4O3/c1-13-4-10-3-6(13)7-11-2-5(9(15)16)8(14)12-7/h2-4H,1H3,(H,15,16)(H,11,12,14)
- InChI Key: GAMXONCUPAFTKO-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=CN=C(C2=CN=CN2C)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 402
- XLogP3: -0.4
- Topological Polar Surface Area: 96.6
2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-685289-0.05g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 0.05g |
$1020.0 | 2023-03-10 | ||
| Enamine | EN300-685289-0.1g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 0.1g |
$1068.0 | 2023-03-10 | ||
| Enamine | EN300-685289-0.25g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 0.25g |
$1117.0 | 2023-03-10 | ||
| Enamine | EN300-685289-0.5g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 0.5g |
$1165.0 | 2023-03-10 | ||
| Enamine | EN300-685289-1.0g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-685289-2.5g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 2.5g |
$2379.0 | 2023-03-10 | ||
| Enamine | EN300-685289-5.0g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 5.0g |
$3520.0 | 2023-03-10 | ||
| Enamine | EN300-685289-10.0g |
2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
1551390-49-8 | 10.0g |
$5221.0 | 2023-03-10 |
2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid
Introduction to 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid (CAS No. 1551390-49-8)
2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1551390-49-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the pyrimidine family, a class of molecules widely recognized for their diverse biological activities and pharmaceutical applications. The structural framework of this compound incorporates a methylimidazole moiety linked to a pyrimidine core, which confers unique chemical and biological properties that make it a valuable scaffold for drug discovery and medicinal chemistry research.
The methylimidazole substituent at the 3-position of the imidazole ring and the pyrimidine core with an oxo group at the 6-position and a carboxylic acid functionality at the 5-position contribute to the compound's reactivity and potential biological interactions. This specific arrangement allows for versatile modifications, enabling chemists to explore its pharmacophoric properties in various therapeutic contexts. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its ability to engage with biological targets, such as enzymes and receptors, making it a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid due to its potential applications in the treatment of various diseases. Its structural features align well with several pharmacological targets, including kinases, proteases, and other enzymes implicated in metabolic disorders and inflammatory conditions. The compound's ability to modulate these pathways has been explored in preclinical studies, where it has demonstrated promising activity in inhibiting key enzymes associated with cancer progression and inflammation.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. The carboxylic acid group at the 5-position provides a reactive site for further functionalization, allowing researchers to attach various pharmacophores or linker groups that enhance binding affinity and selectivity. This flexibility has led to several derivative compounds being investigated for their potential therapeutic benefits. For instance, modifications at the imidazole ring have been shown to improve solubility and metabolic stability, while alterations at the pyrimidine core have fine-tuned interactions with biological targets.
The synthesis of 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only ensure high yields but also minimize side products, making the process scalable for industrial applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid with biological targets. These studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with key residues in target proteins, suggesting strong binding affinity. Additionally, virtual screening techniques have identified potential drug-like analogs derived from this scaffold that may exhibit enhanced pharmacological activity.
The pharmaceutical industry has taken note of the potential of this compound due to its structural versatility and biological relevance. Several academic institutions and biotechnology companies have initiated programs to explore its therapeutic applications further. Preclinical trials are underway to evaluate its efficacy and safety profile in animal models of diseases such as cancer, neurodegeneration, and autoimmune disorders. Early results are encouraging, showing that derivatives of this compound can modulate disease pathways effectively while maintaining good tolerability.
Moreover, green chemistry principles have been integrated into the synthesis of 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid, emphasizing sustainable practices such as solvent recovery, waste minimization, and energy-efficient processes. These approaches align with global efforts to reduce environmental impact while maintaining high standards of chemical production. By adopting eco-friendly synthetic routes, manufacturers can ensure that this compound is produced responsibly without compromising on quality or yield.
The future prospects for 2-(3-methylimidazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid are bright, with ongoing research aimed at expanding its therapeutic applications and optimizing its synthetic pathways. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging this compound's unique properties in drug development. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality, bringing novel treatments to patients in need.
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